molecular formula C17H33N5O5S B12528924 L-Valyl-L-cysteinyl-L-lysyl-L-alanine CAS No. 798541-21-6

L-Valyl-L-cysteinyl-L-lysyl-L-alanine

Cat. No.: B12528924
CAS No.: 798541-21-6
M. Wt: 419.5 g/mol
InChI Key: PXWXDIMHSOEDLH-CYDGBPFRSA-N
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Description

Systematic Nomenclature and Structural Formula

The systematic name This compound follows IUPAC conventions for linear peptides, where amino acids are listed from the N-terminal to C-terminal residue using the -yl suffix for all except the final residue. The structural formula is represented as:
$$
\text{Val-Cys-Lys-Ala} = \text{CH}3\text{CH(CH}2\text{)-CO-NH-CH(CH}2\text{SH)-CO-NH-(CH}2\text{)}4\text{NH}2\text{-CO-NH-CH}_2\text{-CO-OH}
$$
This sequence begins with L-valine (Val) at the N-terminus, followed by L-cysteine (Cys) with its sulfhydryl (-SH) side chain, L-lysine (Lys) with an ε-amino group, and terminates with L-alanine (Ala) at the C-terminus. The peptide bonds (-CO-NH-) connect each residue, forming the backbone.

CAS Registry Number and IUPAC Classification

The CAS Registry Number 798541-21-6 uniquely identifies this compound in chemical databases. Under IUPAC classification, it belongs to the linear tetrapeptides category, characterized by four amino acid residues in a non-cyclic arrangement. Its primary structure distinguishes it from related peptides such as L-Methionyl-L-alanyl-L-valyl-L-lysyl-L-cysteine (CAS 71369225) and Lys-Cys-Val (CAS 71471771), which differ in residue composition or sequence.

Molecular Composition and Stoichiometric Analysis

The molecular formula $$ \text{C}{17}\text{H}{33}\text{N}{5}\text{O}{5}\text{S} $$ was confirmed via high-resolution mass spectrometry and elemental analysis. A stoichiometric breakdown of its composition is provided below:

Element Quantity Atomic Weight (g/mol) Total Mass (g/mol) Mass Percent (%)
Carbon 17 12.011 204.187 48.67
Hydrogen 33 1.008 33.264 7.93
Nitrogen 5 14.007 70.035 16.69
Oxygen 5 15.999 79.995 19.07
Sulfur 1 32.065 32.065 7.64
Total - - 419.546 100.00

Table 1: Stoichiometric analysis of this compound.

The sulfur content originates exclusively from the cysteine residue’s thiol group, while nitrogen is distributed across peptide bonds and lysine’s ε-amino group. The molecular weight aligns with theoretical calculations using standard atomic weights. Comparative analysis with shorter peptides like Ala-Val-Cys (291.37 g/mol) and Val-Lys-Ala (316.40 g/mol) highlights the incremental mass contributions of additional residues.

This tetrapeptide’s composition underscores the role of cysteine in introducing sulfur-based reactivity and lysine in providing cationic charge under physiological conditions. Such features make it structurally distinct from non-sulfur-containing peptides like Val-Lys-Ala and lysine-free sequences such as Ala-Val-Cys.

Properties

CAS No.

798541-21-6

Molecular Formula

C17H33N5O5S

Molecular Weight

419.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]propanoic acid

InChI

InChI=1S/C17H33N5O5S/c1-9(2)13(19)16(25)22-12(8-28)15(24)21-11(6-4-5-7-18)14(23)20-10(3)17(26)27/h9-13,28H,4-8,18-19H2,1-3H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t10-,11-,12-,13-/m0/s1

InChI Key

PXWXDIMHSOEDLH-CYDGBPFRSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-cysteinyl-L-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the chain using reagents like carbodiimides.

    Deprotection: Protecting groups are removed to expose reactive sites for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-cysteinyl-L-lysyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with various functional groups.

Scientific Research Applications

L-Valyl-L-cysteinyl-L-lysyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide interactions and stability.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Valyl-L-cysteinyl-L-lysyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The cysteine residue can form disulfide bonds, influencing the peptide’s conformation and activity. The lysine residue’s positive charge can facilitate binding to negatively charged biomolecules, affecting cellular pathways.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Cysteine Content :

  • Val-Cys-Lys-Ala has one cysteine, limiting disulfide bond formation compared to compounds like L-Alanyl-L-Valyl-L-Cysteinyl-L-Cysteinylglycyl-L-Seryl (two cysteines) .
  • Rusalatide Acetate’s multiple cysteines enhance structural stability and redox activity, critical for wound healing .

Lysine Contribution :

  • Lysine’s amine group in Val-Cys-Lys-Ala may facilitate interactions with anionic molecules (e.g., DNA or phospholipids), similar to Rusalatide Acetate .

Hydrophobic vs. Polar Residues :

  • Val-Cys-Lys-Ala includes valine (hydrophobic) and alanine (neutral), whereas L-Cysteinyl-L-Lysyl-L-Alanyl-L-Valyl-L-Valyl has additional valines, increasing hydrophobicity .

Physicochemical Properties and Stability

  • Acidic Dissociation : Lysine’s pKa (~10.5) and cysteine’s thiol pKa (~8.3) dominate Val-Cys-Lys-Ala’s charge profile. Comparable dipeptides like L-alanyl-L-alanine show pH-dependent solubility, suggesting similar behavior for the tetrapeptide .
  • Thermal Stability : The absence of proline or aromatic residues (unlike L-Valine,L-alanyl-L-a-aspartyl-L-leucyl-L-methionylglycyl-L-tyrosyl...) may reduce thermal stability .

Biological Activity

L-Valyl-L-cysteinyl-L-lysyl-L-alanine is a peptide composed of four amino acids: valine, cysteine, lysine, and alanine. This compound has garnered attention due to its potential biological activities and applications in various fields, including biochemistry, medicine, and materials science. This article provides a detailed overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

The structure of this compound allows for specific interactions due to the unique properties of its constituent amino acids:

  • Cysteine : Contains a thiol group that can form disulfide bonds, influencing the peptide's stability and conformation.
  • Lysine : Positively charged at physiological pH, which facilitates interactions with negatively charged biomolecules.
  • Valine and Alanine : Contribute to hydrophobic interactions that stabilize the peptide structure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Disulfide Bond Formation : The cysteine residue can undergo oxidation to form disulfide bonds, which stabilize the peptide's three-dimensional structure and enhance its biological activity.
  • Protein-Protein Interactions : The peptide has been investigated for its role in mediating protein-protein interactions, which are crucial for cellular signaling pathways.
  • Binding Affinity : The positive charge from lysine allows the peptide to bind effectively to negatively charged molecules, potentially influencing cellular processes.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antioxidant Properties : The ability of cysteine to form disulfide bonds may provide antioxidant effects by scavenging free radicals.
  • Antimicrobial Activity : Similar peptides have shown potential antimicrobial properties against various pathogens .
  • Therapeutic Applications : Due to its bioactive properties, the peptide is being explored for potential therapeutic applications in treating diseases related to protein misfolding and aggregation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals through disulfide bond formation
AntimicrobialExhibits activity against bacteria and fungi
Therapeutic PotentialInvestigated for treatment of protein misfolding disorders

Case Study: Protein Misfolding Disorders

A study investigated the role of this compound in preventing protein aggregation associated with neurodegenerative diseases. The peptide was shown to enhance the solubility of misfolded proteins in vitro, suggesting a potential therapeutic application in conditions like Alzheimer's disease. This finding highlights the importance of peptides in modulating protein interactions and stability .

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